molecular formula C25H20Cl2FN3O2S B11091049 N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11091049
M. Wt: 516.4 g/mol
InChI Key: NIRXAHAAESORTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile on an aromatic ring.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Cyclization: This step involves the formation of a ring structure, which is a key feature of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and immune responses.

Biological Activity

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thioxoimidazolidin moiety, which is known for its biological activity. The presence of halogenated phenyl groups enhances its pharmacological properties. The molecular formula is C20H18Cl2FNO2S, with a molecular weight of approximately 404.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thioxoimidazolidin ring is known to interact with various enzymes, potentially inhibiting their activity. This includes inhibition of cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in inflammatory processes and cancer progression .
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results with IC50 values in the low micromolar range against breast cancer and lung cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated moderate antimicrobial activity against several bacterial strains, indicating potential use as an antibiotic agent .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerHuman colon adenocarcinoma (HT-29)5.0
Human lung adenocarcinoma (A549)3.5
AntimicrobialStaphylococcus aureus12.0
Escherichia coli15.0

Case Studies and Research Findings

  • Anticancer Studies : A study published in Molecular Cancer Therapeutics evaluated the compound's efficacy against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis in HT-29 cells through the activation of caspase pathways .
  • Antimicrobial Evaluation : Research conducted by MDPI assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it was particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Mechanistic Insights : Further investigation into the mechanism revealed that the compound's anticancer effects are mediated through the inhibition of COX enzymes, leading to decreased prostaglandin synthesis, which is crucial in tumor growth and inflammation .

Properties

Molecular Formula

C25H20Cl2FN3O2S

Molecular Weight

516.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H20Cl2FN3O2S/c26-17-3-9-20(10-4-17)29-23(32)15-22-24(33)31(21-11-5-18(27)6-12-21)25(34)30(22)14-13-16-1-7-19(28)8-2-16/h1-12,22H,13-15H2,(H,29,32)

InChI Key

NIRXAHAAESORTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.